5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole
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Overview
Description
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methylthio group and a nitrophenyl group attached to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole typically involves the reaction of 3-nitrobenzyl chloride with sodium azide in the presence of a base, followed by the introduction of a methylthio group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)-1-phenyl-1H-tetrazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group in a different position, potentially affecting its chemical and biological properties.
Uniqueness
5-(Methylthio)-1-(3-nitrophenyl)-1H-tetrazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H7N5O2S |
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Molecular Weight |
237.24 g/mol |
IUPAC Name |
5-methylsulfanyl-1-(3-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O2S/c1-16-8-9-10-11-12(8)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 |
InChI Key |
NYWKOBLCNQRKCV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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